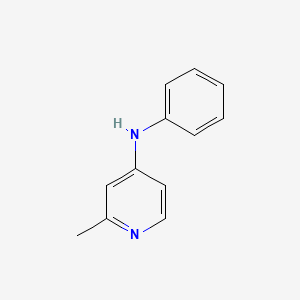

2-methyl-N-phenylpyridin-4-amine

Beschreibung

2-Methyl-N-phenylpyridin-4-amine is a substituted pyridine derivative featuring a methyl group at the 2-position of the pyridine ring and a phenylamino group at the 4-position. Its structure combines electron-donating (methyl) and aromatic (phenyl) substituents, which influence its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

2-methyl-N-phenylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-9-12(7-8-13-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRQBUCXOXQYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Pyridin-2-amine vs. Pyridin-4-amine Derivatives

- 4-Methyl-N-(3-methylphenyl)pyridin-2-amine (C₁₃H₁₄N₂): Structural Differences: The amino group is at the 2-position of the pyridine ring instead of the 4-position. This alters hydrogen-bonding capabilities and molecular planarity. Properties: Crystallographic data indicate a dihedral angle of 12.8° between the pyridine and phenyl rings, influencing packing efficiency and stability . Synthesis: Similar routes involving Pd-catalyzed coupling or nucleophilic substitution may apply, but regioselectivity challenges arise due to competing positions for substitution .

Heterocyclic Variations: Pyrimidine vs. Pyridine Derivatives

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (C₂₆H₂₄FN₅O): Structural Differences: A pyrimidine core replaces pyridine, introducing additional nitrogen atoms. The 4-amine group is retained, but the fluorophenyl and methoxyphenyl substituents add steric bulk and electronic modulation. Bioactivity: Pyrimidine derivatives exhibit antimicrobial and antifungal properties due to interactions with bacterial enzymes or DNA . Crystallography: Intramolecular N–H⋯N hydrogen bonds stabilize the conformation, with dihedral angles between pyrimidine and aryl groups ranging from 12.0° to 86.1° .

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

4-Methyl-3-nitropyridin-2-amine (C₆H₇N₃O₂):

Pharmacological Potential

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Demonstrated immunomodulatory and antibacterial activity, attributed to halogenated aryl groups enhancing lipophilicity and membrane penetration .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.